

3-Amino-5-fluorobenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-5-fluorobenzoic acid

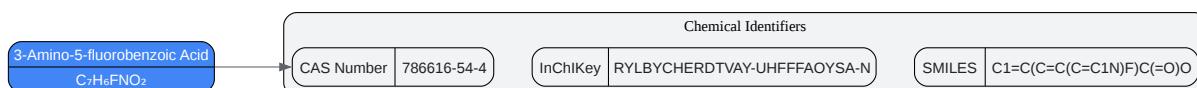
Cat. No.: B1289446

[Get Quote](#)

A Technical Guide to 3-Amino-5-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **3-Amino-5-fluorobenzoic acid**, a key intermediate in the synthesis of various pharmaceutical compounds. This guide details its fundamental chemical properties, outlines a representative synthetic protocol, and discusses its applications in research and development.


Core Compound Data

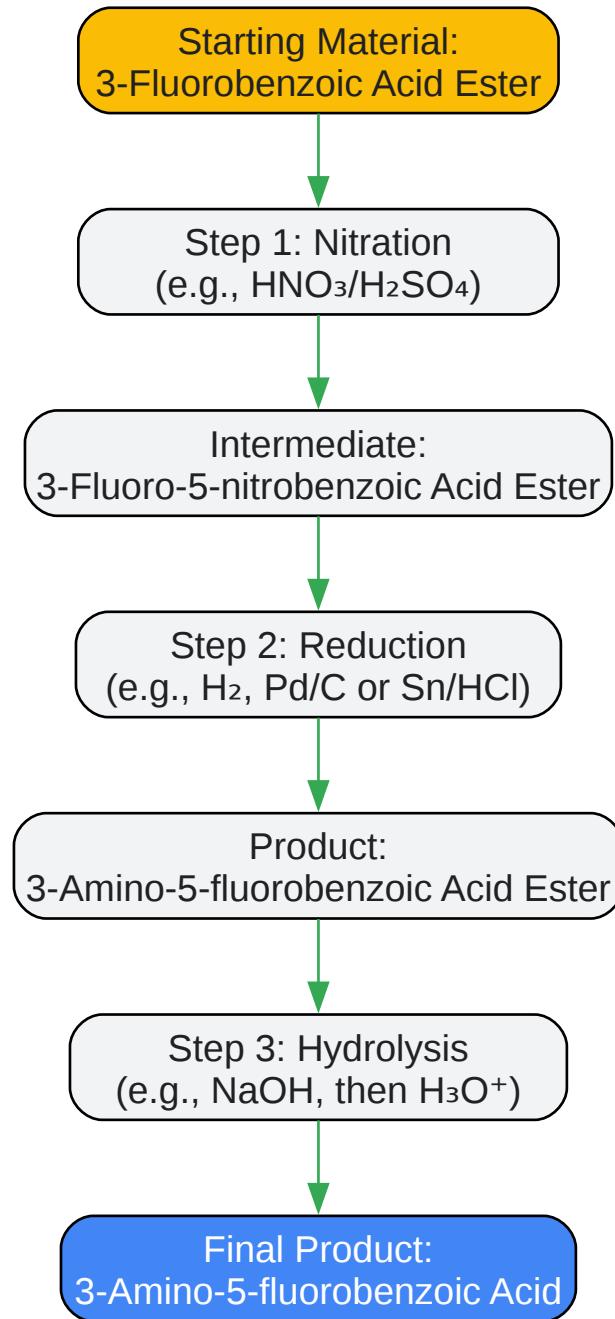
The fundamental molecular and physical properties of **3-Amino-5-fluorobenzoic acid** are summarized below.

Property	Value	Citations
Molecular Formula	C ₇ H ₆ FNO ₂	[1] [2]
Molecular Weight	155.13 g/mol	[1] [2]
CAS Number	786616-54-4	[1] [3]
IUPAC Name	3-amino-5-fluorobenzoic acid	[2]
Physical Form	Solid	
Purity	Typically ≥97%	[1]
Storage Conditions	Keep in a dark place, under an inert atmosphere, and store in a freezer at -20°C.	

Chemical Identification and Structure

The following diagram illustrates the key identifiers for **3-Amino-5-fluorobenzoic acid**.

[Click to download full resolution via product page](#)


Caption: Key identifiers for **3-Amino-5-fluorobenzoic acid**.

Experimental Protocols

While a specific, detailed synthetic route for **3-Amino-5-fluorobenzoic acid** is not readily available in public literature, a representative protocol can be inferred from established syntheses of its isomers, such as 2-amino-5-fluorobenzoic acid. A common approach involves the nitration of a fluorobenzoic acid derivative, followed by reduction of the nitro group to an amine.

Representative Synthesis Workflow (Hypothetical)

The following diagram outlines a plausible multi-step synthesis.

[Click to download full resolution via product page](#)

Caption: A plausible synthetic workflow for **3-Amino-5-fluorobenzoic acid**.

Detailed Methodologies (Based on Analogous Syntheses):

- Nitration: The starting material, a 3-fluorobenzoic acid ester, would be subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures, typically ranging from -10 to 30°C. The reaction mixture is then carefully quenched in an ice-water mixture to precipitate the nitrated product.
- Reduction: The isolated 3-fluoro-5-nitrobenzoic acid ester is then reduced. This can be achieved through various methods, including catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst or by using a metal-acid system such as tin and hydrochloric acid. This step converts the nitro group (-NO₂) to an amino group (-NH₂).
- Hydrolysis: The final step is the hydrolysis of the ester group to a carboxylic acid. This is typically accomplished by heating the ester with an aqueous base, such as sodium hydroxide, followed by acidification with a strong acid to precipitate the final product, **3-Amino-5-fluorobenzoic acid**.

Purification at each step would likely involve recrystallization or column chromatography to ensure the purity of the intermediates and the final product.

Signaling Pathways

Information regarding the direct interaction of **3-Amino-5-fluorobenzoic acid** with specific biological signaling pathways is not documented in the available scientific literature. As a chemical intermediate, its primary role is as a building block for the synthesis of more complex, biologically active molecules. The pharmacological activity of its derivatives would then be assessed to determine their effects on cellular signaling.

Applications in Research and Drug Development

3-Amino-5-fluorobenzoic acid is a valuable intermediate in the synthesis of fluorinated pharmaceuticals. The presence of the fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved metabolic stability and binding affinity. It is particularly useful in the development of central nervous system agents, including selective serotonin reuptake inhibitors (SSRIs). Its structure allows for versatile functionalization, making it a key component in the synthesis of a wide range of drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 3-Amino-5-fluorobenzoic acid | C7H6FNO2 | CID 17915148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Amino-5-fluorobenzoic acid - [nashpharmatech.com]
- To cite this document: BenchChem. [3-Amino-5-fluorobenzoic acid molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1289446#3-amino-5-fluorobenzoic-acid-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com